N'-Hidroxi-1-metil-1H-indol-4-carboximida

Descripción general

Descripción

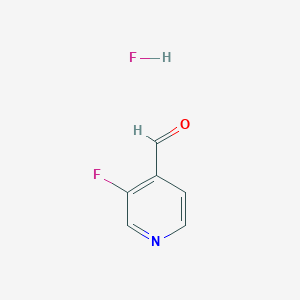

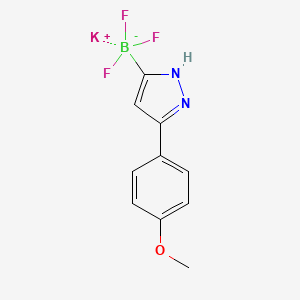

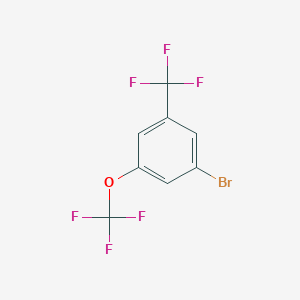

“N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” is a compound with the CAS Number: 1597528-05-6 . Its IUPAC name is (1-methyl-1H-indol-4-yl) (nitroso)methanamine . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” is 1S/C10H11N3O/c1-13-6-5-7-8 (10 (11)12-14)3-2-4-9 (7)13/h2-6,10H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” has a molecular weight of 189.22 . It is a solid at ambient temperature .Aplicaciones Científicas De Investigación

Aplicaciones Antivirales

N'-Hidroxi-1-metil-1H-indol-4-carboximida: y sus derivados han mostrado promesa en la investigación antiviral. Los compuestos con el núcleo de indol, como este, se ha informado que exhiben actividad inhibitoria contra la influenza A y otros virus . La capacidad de interferir con la replicación viral hace que estos compuestos sean valiosos en el desarrollo de nuevos medicamentos antivirales.

Propiedades Antiinflamatorias y Analgésicas

Los derivados del indol, incluido This compound, se han estudiado por sus actividades antiinflamatorias y analgésicas. Estos compuestos pueden ofrecer una alternativa a los medicamentos antiinflamatorios no esteroideos (AINE) tradicionales, con posibles aplicaciones en el manejo del dolor y trastornos relacionados con la inflamación .

Investigación Anticancerígena

El andamiaje del indol es una característica común en muchas moléculas de fármacos sintéticos con aplicaciones clínicas en el tratamiento del cáncer. La investigación de los derivados del indol se ha impulsado por su potencial para tratar varios tipos de células cancerosas, lo que los convierte en un objetivo para nuevos agentes quimioterapéuticos .

Ciencia de Materiales

En la ciencia de los materiales, las propiedades de los derivados del indol se exploran para el desarrollo de nuevos materiales con funciones específicas. La estructura molecular de This compound podría utilizarse para crear materiales con propiedades químicas y físicas únicas .

Farmacología

La actividad farmacológica de los derivados del indol es vasta, con aplicaciones que van desde tratamientos antivirales hasta anticancerígenos. This compound es parte de este grupo, y sus efectos en varios objetivos biológicos están bajo investigación para uso terapéutico .

Ciencia Analítica

En la ciencia analítica, This compound puede utilizarse como un compuesto estándar o de referencia en varios análisis químicos. Su estructura y propiedades bien definidas pueden ayudar en la calibración de instrumentos y la validación de métodos analíticos .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation . Precautionary statements include P271;P261;P280, advising against breathing dust/fume/gas/mist/vapors/spray, and recommending wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be influenced.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide plays a vital role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. These interactions are crucial for modulating biochemical pathways and can have significant implications for cellular metabolism and function .

Cellular Effects

The effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide on cells are diverse and multifaceted. This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can modulate cell signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect gene expression by influencing transcription factors and other regulatory proteins. These effects on gene expression can result in changes in cellular metabolism, impacting processes such as energy production, biosynthesis, and cell growth .

Molecular Mechanism

The molecular mechanism of action of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and proteins. By binding to specific sites on these biomolecules, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can inhibit or activate their activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is relatively stable under ambient conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can inhibit or activate enzymes involved in energy production, biosynthesis, and other metabolic pathways, thereby affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can influence its accumulation and activity in different tissues, affecting its overall impact on cellular function .

Subcellular Localization

The subcellular localization of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can influence its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

N'-hydroxy-1-methylindole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJXDZGIFOIGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC2=C(C=CC=C21)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)

![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)

![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)

![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)